molecular formula C17H19ClN2OS B3052191 Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy- CAS No. 3926-66-7

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-

Cat. No.: B3052191
CAS No.: 3926-66-7
M. Wt: 334.9 g/mol
InChI Key: FWNNYTKAPJEWGR-UHFFFAOYSA-N
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Description

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its significant pharmacological properties and is widely used in the field of medicine, particularly as an antipsychotic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of phenothiazine with phosphorus pentachloride to form 2-chlorophenothiazine, which is then reacted with 3-(dimethylamino)propyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of phenothiazine derivatives often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenothiazine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets and pathways. It primarily acts as a dopamine receptor antagonist, blocking the action of dopamine in the brain. This helps in reducing the symptoms of psychosis. Additionally, it can inhibit the PI3K/AKT/mTOR pathway, leading to autophagic cell death in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act on multiple molecular targets makes it a versatile compound in both therapeutic and research settings .

Properties

IUPAC Name

2-chloro-10-[3-(dimethylamino)propyl]phenothiazin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-13-6-3-4-7-14(13)22-15-9-8-12(18)17(21)16(15)20/h3-4,6-9,21H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNNYTKAPJEWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192509
Record name Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3926-66-7
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3926-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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